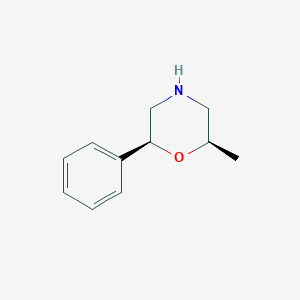dimethylsilane CAS No. 293313-66-3](/img/no-structure.png)
[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane, commonly referred to as BPDMS, is an organosilicon compound that is used in various scientific research applications. It is a colorless liquid with a boiling point of 145°C and a melting point of -50°C. BPDMS has been used in a wide range of applications, such as synthesis, catalysis, and drug discovery.
科学的研究の応用
BPDMS has been used in a variety of scientific research applications, including synthesis, catalysis, and drug discovery. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug discovery tool. BPDMS has also been used as a surfactant in the synthesis of nanoparticles and nanomaterials.
作用機序
The mechanism of action of BPDMS is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows BPDMS to form bonds with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPDMS are not well understood. However, it is believed that the compound may have some effect on the human body. It is possible that BPDMS could interact with certain proteins and enzymes, which could lead to changes in biochemical and physiological processes.
実験室実験の利点と制限
BPDMS has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and can be stored for long periods of time without degradation. Additionally, BPDMS is relatively nontoxic and has a low boiling point, making it suitable for use in a variety of experiments. However, BPDMS is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of BPDMS. One possibility is to use it in drug discovery, as it has been shown to interact with certain proteins and enzymes. Additionally, BPDMS could be used as a catalyst in various reactions, as it has been shown to be effective in this capacity. Finally, BPDMS could be used in the synthesis of nanoparticles and nanomaterials, as it has been shown to be an effective surfactant.
合成法
BPDMS is synthesized by a two-step reaction. The first step involves the reaction of 2-bromoprop-2-en-1-ol with tert-butyl hypochlorite to form the intermediate product 2-bromoprop-2-en-1-yl chloride. The second step involves the reaction of the intermediate product with dimethylchlorosilane to form BPDMS. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane' involves the reaction of tert-butyl dimethylchlorosilane with 2-bromoprop-2-en-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl dimethylchlorosilane", "2-bromoprop-2-en-1-ol", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl dimethylchlorosilane to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2-bromoprop-2-en-1-ol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
293313-66-3 |
分子式 |
C9H19BrOSi |
分子量 |
251.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



